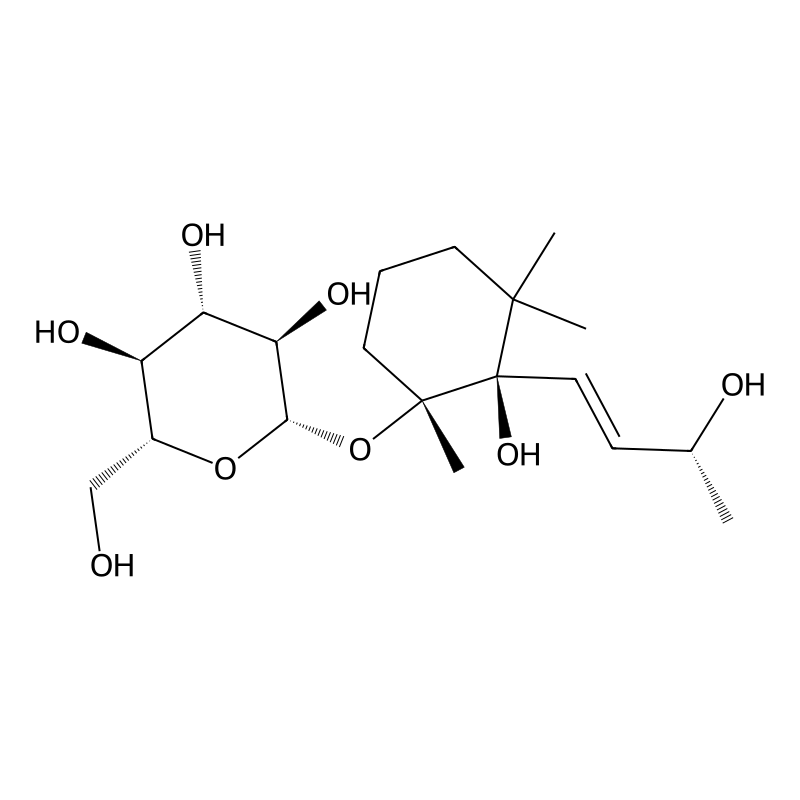

Rehmaionoside B

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Rehmaionoside B (CAS 104056-83-9) is a purified megastigmane (ionone) glycoside originally isolated from Rehmannia glutinosa. In the context of industrial and laboratory procurement, it functions primarily as a high-value analytical reference standard and a specialized pharmacological probe. With a molecular formula of C19H34O8 and a mass of 390.47 g/mol, it serves as a critical discriminator in chromatographic profiling of complex botanical matrices. Procurement of high-purity Rehmaionoside B is essential for laboratories conducting precise UPLC-Q-TOF-MS standardizations, differentiating processed from dried biomaterials, and investigating isolated smooth muscle relaxation mechanisms where crude extracts or generic iridoids fail to provide reproducible quantitative baselines [1].

Research Fit

Substituting Rehmaionoside B with crude Rehmannia extracts, mixed glycosides, or its structural isomer Rehmaionoside A compromises both analytical resolution and pharmacological specificity. In quality control workflows, Rehmaionoside B acts as a specific chemical marker whose concentration shifts dynamically during the processing of raw biomaterials; using a generic class substitute prevents accurate multivariate statistical discrimination between sample states [1]. Furthermore, in urological research, Rehmaionoside B exhibits a distinct indomethacin-like inhibitory action on bladder smooth muscle that is not uniformly replicated by other common constituents like catalpol or stachyose [2]. Therefore, exact compound procurement is mandatory for assay validity and regulatory compliance.

Substitution Risk

Iridoid vs. Ionone Scaffold Mismatch

Common Rehmannia iridoids (catalpol, ajugol) possess a bicyclic cyclopentanopyran core structurally divergent from rehmaionoside B’s ionone glucoside, limiting direct functional substitution.

Smooth Muscle Pharmacological Profile Diverges

Reported urethral smooth muscle inhibition and indomethacin-like bladder relaxation profiles have not been demonstrated for more abundant analogs, so substitution may not replicate these assay responses.

Marker Specificity Not Met by Bulk Sugars

Processing-state authentication via multivariate models relies on ionone glycoside discrimination; bulk markers like fructose or stachyose lack the same chemical specificity.

References

- [1] Li, T., et al. 'Chemical comparison of dried rehmannia root and prepared rehmannia root by UPLC-TOF MS and HPLC-ELSD with multivariate statistical analysis.' Acta Pharmaceutica Sinica B, 3(1), 55-64 (2013).

- [2] Nakase, K., et al. 'Inhibitory effect of rehmaionoside B, a constituent of rehmaniae radix, on isolated bladder and urethral smooth muscle of mice.' Phytotherapy Research, 5(2), 67-71 (1991).

Chromatographic Discrimination of Processed Materials

Rehmaionoside B serves as a primary quantitative discriminator between Dried Rehmannia Root (DRR) and Prepared Rehmannia Root (PRR). In UPLC-MS profiling, the presence and concentration of Rehmaionoside B (identified via m/z 435 [M+HCOO]- and 389 [M-H]-) shift significantly during thermal processing, allowing it to act as a definitive marker. Without the pure standard, laboratories cannot accurately calibrate their multivariate statistical models to verify the processing status of commercial batches [1].

| Evidence Dimension | Analytical discrimination capability |

| Target Compound Data | Pure Rehmaionoside B standard allows exact retention time and MS/MS fragmentation mapping for DRR/PRR differentiation. |

| Comparator Or Baseline | Crude extracts or uncalibrated models |

| Quantified Difference | Enables definitive PCA/OPLS-DA clustering of processed vs. raw materials with high predictive reliability (Q2cum > 0.6). |

| Conditions | UPLC-Q-TOF-MS using acetonitrile/0.1% formic acid mobile phase. |

Procurement of the exact standard is required for pharmaceutical QA/QC labs to scientifically validate the processing stage of Rehmannia-based products.

Bladder Smooth Muscle Relaxation

In isolated pharmacological models, Rehmaionoside B demonstrates potent, quantifiable relaxation of bladder and urethral smooth muscles. When tested against spontaneous and induced contractions, Rehmaionoside B at 0.1 mg/mL induced a relaxation response equivalent to 26.4% of the maximum response generated by 1 μg/mL isoproterenol. Furthermore, at 1.0 mg/mL, it effectively inhibited noradrenaline-induced (10 μg/mL) contractions in urethral tissue, displaying an indomethacin-like mechanism against arachidonic acid-induced contractions that generic root extracts cannot reproducibly mimic [1].

| Evidence Dimension | Bladder smooth muscle relaxation |

| Target Compound Data | Rehmaionoside B (0.1 mg/mL) |

| Comparator Or Baseline | Isoproterenol (1 μg/mL) baseline |

| Quantified Difference | Achieved 26.4% of the potent beta-agonist (isoproterenol) relaxation response. |

| Conditions | Isolated mouse bladder and urethral smooth muscle strips. |

This specific quantitative benchmark makes the pure compound indispensable for urological drug discovery and smooth muscle mechanistic studies.

Isomeric Resolution by HPLC

Rehmaionoside B and Rehmaionoside A are structural isomers (both C19H34O8) that co-exist in the source plant. Procuring pure Rehmaionoside B is essential for optimizing chromatographic separation conditions. Studies show that optimal resolution between these isomers requires specific mobile phase tuning (e.g., acetonitrile with 0.1% formic acid rather than simple methanol/water), which yields superior mass spectrometry responses and baseline separation. Using a generic 'Rehmaionoside' mixture prevents the establishment of accurate calibration curves for quantitative assays [1].

| Evidence Dimension | Chromatographic resolution and MS response |

| Target Compound Data | Pure Rehmaionoside B |

| Comparator Or Baseline | Mixed isomer standards (Rehmaionoside A/B mixture) |

| Quantified Difference | Pure standard enables exact peak assignment and prevents co-elution quantification errors in complex matrices. |

| Conditions | HPLC-DAD or UPLC-MS with optimized organic acid modifiers. |

Analytical chemists must procure the exact isomer to validate separation methods and ensure regulatory compliance in botanical drug standardization.

Botanical Drug QA/QC Standardization

Rehmaionoside B is essential for laboratories needing to differentiate Dried Rehmannia Root (DRR) from Prepared Rehmannia Root (PRR) using UPLC-MS or HPLC-ELSD. It acts as a definitive chemical marker for multivariate statistical analysis of batch processing [1].

Urological Pharmacology Research

The compound is ideal for in vitro studies investigating smooth muscle relaxation, specifically targeting arachidonic acid pathways or noradrenaline-induced contractions in bladder and urethral tissues, offering a distinct indomethacin-like mechanism [2].

Chromatographic Method Development

Rehmaionoside B is used as a benchmark reference standard for developing advanced separation techniques aimed at resolving closely related terpene glycoside isomers, ensuring accurate quantification in complex matrices [3].

Application Fit Matrix

References

- [1] Li, T., et al. 'Chemical comparison of dried rehmannia root and prepared rehmannia root by UPLC-TOF MS and HPLC-ELSD with multivariate statistical analysis.' Acta Pharmaceutica Sinica B, 3(1), 55-64 (2013).

- [2] Nakase, K., et al. 'Inhibitory effect of rehmaionoside B, a constituent of rehmaniae radix, on isolated bladder and urethral smooth muscle of mice.' Phytotherapy Research, 5(2), 67-71 (1991).

- [3] Zhu, M., et al. 'Identification of chemical constituents in SiWu decoction by UHPLC-DAD-TOF/MS.' Acta Chromatographica, 28(4), 511-531 (2016).

XLogP3

Wikipedia

Explore Compound Types